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Compound of Interest

Compound Name: 3-Methylisoxazol-4-amine

Cat. No.: B1355365 Get Quote

An In-Depth Guide to the Analytical Characterization of 3-Methylisoxazol-4-amine

Introduction

3-Methylisoxazol-4-amine is a heterocyclic amine that serves as a crucial building block in

medicinal chemistry and drug discovery. Its isoxazole core is a privileged scaffold found in

numerous pharmacologically active compounds. The precise structural confirmation, purity

assessment, and comprehensive characterization of this intermediate are paramount to ensure

the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide

provides a detailed overview of the essential analytical techniques and protocols for the

definitive characterization of 3-Methylisoxazol-4-amine, designed for researchers, scientists,

and drug development professionals.

The methodologies outlined herein are grounded in fundamental analytical principles, offering a

framework for robust quality control and assurance. We will delve into spectroscopic and

chromatographic techniques, explaining not just the procedural steps but the scientific rationale

behind their application.

Physicochemical Properties
A foundational step in characterization is the confirmation of basic physical and chemical

properties. These data serve as a primary reference for identity.
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Property Value Source

Molecular Formula C₄H₆N₂O [1]

Molecular Weight 98.10 g/mol [2]

CAS Number 354795-62-3 [1]

Appearance
White to cream or pale yellow

crystalline powder
[3]

Melting Point

Not consistently reported;

requires experimental

determination

Purity Typically ≥95% [1]

Spectroscopic Characterization
Spectroscopic methods provide unambiguous information about the molecular structure and

functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic

molecule by mapping the carbon-hydrogen framework.

Causality and Experimental Choices: ¹H NMR provides information on the number of different

types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR

complements this by identifying the number of non-equivalent carbons and their functional

group type. Deuterated solvents like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

are used as they are NMR-inactive and dissolve the analyte. Tetramethylsilane (TMS) is the

universal internal standard, defining the 0 ppm reference point.[4]

Expected Spectral Data for 3-Methylisoxazol-4-amine:

¹H NMR:

Methyl Protons (-CH₃): A singlet (~2.0-2.3 ppm) integrating to 3 protons.
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Amine Protons (-NH₂): A broad singlet (variable, ~3.5-5.0 ppm) integrating to 2 protons.

The chemical shift is highly dependent on solvent and concentration. This signal will

disappear upon D₂O exchange.[5]

Isoxazole Ring Proton (=CH-): A singlet (~8.0-8.3 ppm) integrating to 1 proton.

¹³C NMR:

Methyl Carbon (-CH₃): ~10-15 ppm.

Isoxazole Ring Carbons: Three distinct signals are expected in the aromatic region (~100-

160 ppm).

Protocol: ¹H and ¹³C NMR Analysis

Sample Preparation: Accurately weigh 5-10 mg of 3-Methylisoxazol-4-amine and dissolve it

in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v

TMS in an NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument

to ensure a homogeneous magnetic field.

Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse program. A spectral

width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse

sequence. A wider spectral width (~220 ppm) and a longer acquisition time are necessary

due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum. Integrate the ¹H NMR signals and reference both

spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's

fragmentation pattern, further confirming its identity.
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Causality and Experimental Choices: Techniques like Electrospray Ionization (ESI) are "soft"

and ideal for generating the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization

provides more extensive fragmentation, which can serve as a structural fingerprint.[6] Since 3-
Methylisoxazol-4-amine is a primary amine, it may exhibit poor peak shape in GC;

derivatization can be employed to improve its chromatographic behavior.[7]

Expected Mass Spectrum:

Molecular Ion Peak: The exact mass is 98.0480 Da.[2] In ESI-MS, the primary observed ion

will be [M+H]⁺ at m/z 99.0553.

Key Fragments (EI): Fragmentation of isoxazole rings can involve the loss of CO and

CH₃CN.[8]

Protocol: LC-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable

solvent like methanol or acetonitrile/water.

Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer.

A C18 column is typically used with a gradient elution of water and acetonitrile (both

containing 0.1% formic acid to promote ionization).

Mass Spectrometry: Acquire data in positive ion mode over a mass range of m/z 50-500.

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to

the analyte. Identify the [M+H]⁺ ion and compare its measured m/z to the theoretical value.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule.

Causality and Experimental Choices: Infrared radiation causes the bonds within a molecule to

vibrate at specific frequencies. These frequencies are characteristic of the bond type and its
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environment. As a primary amine, 3-Methylisoxazol-4-amine will exhibit characteristic N-H

stretching and bending vibrations.[9][10]

Expected Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3250
N-H Asymmetric & Symmetric

Stretch
Primary Amine (-NH₂)

1650-1580 N-H Bend (Scissoring) Primary Amine (-NH₂)

~3000-2850 C-H Stretch Methyl (-CH₃)

~1600-1450 C=N and C=C Stretch Isoxazole Ring

1335-1250 C-N Stretch Aromatic Amine

Protocol: FT-IR Analysis (KBr Pellet Method)

Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic

grade Potassium Bromide (KBr) in an agate mortar.

Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups of 3-Methylisoxazol-4-amine.

Chromatographic Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities,

by-products, and starting materials, allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)
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HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its

high resolution and quantitative accuracy.

Causality and Experimental Choices: Reversed-phase HPLC using a non-polar stationary

phase (like C18) and a polar mobile phase is highly effective for separating moderately polar

compounds like 3-Methylisoxazol-4-amine from potential impurities. A UV detector is suitable

as the isoxazole ring contains a chromophore. The mobile phase is often buffered or acidified

(e.g., with TFA or formic acid) to ensure the amine is protonated, leading to sharp, symmetrical

peaks and reproducible retention times.[11]

Protocol: Purity Determination by Reversed-Phase HPLC

Column: C18, 4.6 x 150 mm, 5 µm particle size.[12]

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm.

Injection Volume: 10 µL.

Column Temperature: 25 °C.

Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5

Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

Data Analysis: The purity is calculated based on the relative peak area of the main component

compared to the total area of all peaks in the chromatogram.

Workflow and Data Correlation
The characterization of 3-Methylisoxazol-4-amine is a multi-faceted process where data from

different techniques are correlated to build a complete and confident profile of the molecule.
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Caption: General workflow for the comprehensive analytical characterization.
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Caption: Logical relationship between analytical techniques and the data obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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